molecular formula C11H16Cl2N2 B2413714 1-(Azetidin-3-yl)-2,3-dihydroindole;dihydrochloride CAS No. 2460750-94-9

1-(Azetidin-3-yl)-2,3-dihydroindole;dihydrochloride

Cat. No.: B2413714
CAS No.: 2460750-94-9
M. Wt: 247.16
InChI Key: AAXXVBWYVPDACQ-UHFFFAOYSA-N
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Description

1-(Azetidin-3-yl)-2,3-dihydroindole;dihydrochloride is a compound that belongs to the class of heterocyclic organic compounds. It features an azetidine ring fused to a dihydroindole structure, making it a unique and interesting molecule for various scientific research applications. The dihydrochloride form indicates that the compound is stabilized as a salt with two hydrochloride ions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Azetidin-3-yl)-2,3-dihydroindole typically involves the formation of the azetidine ring followed by its fusion with the dihydroindole structure. One common method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The starting material, (N-Boc-azetidin-3-ylidene)acetate, is obtained from (N-Boc)azetidin-3-one via a DBU-catalyzed Horner–Wadsworth–Emmons reaction . This intermediate is then subjected to further reactions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve scalable and cost-effective synthetic routes. A green and facile synthesis method has been developed for similar azetidine derivatives, which employs commercially available starting materials and environmentally friendly reagents . This method can be adapted for the large-scale production of 1-(Azetidin-3-yl)-2,3-dihydroindole;dihydrochloride.

Chemical Reactions Analysis

Types of Reactions

1-(Azetidin-3-yl)-2,3-dihydroindole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The azetidine ring and dihydroindole structure can undergo substitution reactions with various reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminium hydride and sodium borohydride are used.

    Substitution: Halogenating agents, nucleophiles, and electrophiles are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Chemical Properties and Mechanism of Action

1-(Azetidin-3-yl)-2,3-dihydroindole; dihydrochloride features an azetidine ring fused to a dihydroindole structure. Its mechanism of action primarily involves interaction with the tubulin protein , specifically binding to the colchicine-binding site on tubulin. This interaction disrupts microtubule dynamics, leading to cellular apoptosis (programmed cell death) and affecting the cell cycle pathway .

Medicinal Chemistry

The compound has been investigated for its anticancer properties , particularly in the treatment of acute myeloid leukemia (AML). Research indicates that it can inhibit phosphorylation of the FLT-3 receptor, which is often mutated in AML patients. The compound has shown efficacy in inducing apoptosis in FLT-3-ITD positive cells, making it a candidate for targeted therapies in leukemia .

Antimicrobial Activity

Studies have highlighted the potential antimicrobial properties of 1-(Azetidin-3-yl)-2,3-dihydroindole; dihydrochloride. Its derivatives have been synthesized and evaluated for activity against various bacterial and fungal strains, showcasing promising results that warrant further exploration for therapeutic applications .

Drug Development

The compound serves as a valuable building block in the synthesis of more complex heterocyclic compounds. Its structural features allow for modifications that can enhance biological activity or selectivity against specific targets . This versatility makes it an attractive candidate for drug development initiatives aimed at creating new therapeutic agents.

Industrial Applications

In addition to its pharmaceutical potential, 1-(Azetidin-3-yl)-2,3-dihydroindole; dihydrochloride is utilized in the synthesis of various industrial chemicals and materials. Its unique chemical structure facilitates the development of specialty chemicals used in coatings, inks, and other applications .

Case Studies and Research Findings

StudyFocusFindings
Treatment of AML Evaluated efficacy against FLT-3 mutationsInduced apoptosis in FLT-3-ITD positive cells; inhibited phosphorylation
Antimicrobial Evaluation Tested against bacterial strainsDemonstrated significant antimicrobial activity
Drug Synthesis Used as a building blockEnabled creation of novel derivatives with enhanced biological activities

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(Azetidin-3-yl)-2,3-dihydroindole;dihydrochloride is unique due to its combination of the azetidine ring and dihydroindole structure. This fusion imparts distinct chemical and biological properties that are not observed in the individual components. The dihydrochloride form further enhances its stability and solubility, making it suitable for various applications.

Biological Activity

1-(Azetidin-3-yl)-2,3-dihydroindole;dihydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features that combine azetidine and indole moieties. This combination is believed to impart distinct biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.

The primary mechanism through which this compound exerts its biological effects involves interaction with tubulin proteins. The compound binds to the colchicine-binding site on tubulin, disrupting microtubule dynamics and leading to cellular apoptosis. This interaction primarily affects the cell cycle pathway , causing cell cycle arrest and programmed cell death in cancer cells .

MechanismDescription
Target Tubulin protein
Binding Site Colchicine-binding site
Effect Induction of cellular apoptosis
Pathway Affected Cell cycle pathway

Biological Activity

Research indicates that this compound exhibits notable antiproliferative and antimicrobial properties.

  • Antiproliferative Activity : Studies have demonstrated that this compound has potent antiproliferative effects against various cancer cell lines, including MCF-7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer). The IC50 values for these cell lines range from 10 to 33 nM, indicating strong efficacy comparable to established chemotherapeutic agents such as combretastatin A-4 (CA-4) .
  • Antimicrobial Properties : Preliminary studies suggest that the compound may also exhibit antimicrobial activity, although specific data on its spectrum of activity remains limited. Further investigations are needed to elucidate its effectiveness against different microbial strains .

Table 2: Antiproliferative Activity Data

Cell LineIC50 (nM)Reference
MCF-710
MDA-MB-23123
CA-4 (Reference)3.9

Case Studies

Several studies have focused on the synthesis and biological evaluation of derivatives related to this compound. For instance:

  • A study reported the synthesis of various azetidinone derivatives that demonstrated significant anticancer activity against human breast cancer cell lines. These derivatives were structurally similar to the target compound and exhibited promising results in inhibiting cell proliferation .
  • Another investigation highlighted the compound's ability to destabilize microtubules in vitro, reinforcing its potential as a lead compound for developing new antitumor agents .

Properties

IUPAC Name

1-(azetidin-3-yl)-2,3-dihydroindole;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2.2ClH/c1-2-4-11-9(3-1)5-6-13(11)10-7-12-8-10;;/h1-4,10,12H,5-8H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAXXVBWYVPDACQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C3CNC3.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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